molecular formula C14H20OSi B11873726 Cyclohexanone, 3-(dimethylphenylsilyl)- CAS No. 67262-98-0

Cyclohexanone, 3-(dimethylphenylsilyl)-

Cat. No.: B11873726
CAS No.: 67262-98-0
M. Wt: 232.39 g/mol
InChI Key: QWTQHNKWTHDRBI-UHFFFAOYSA-N
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Description

3-(Dimethyl(phenyl)silyl)cyclohexanone is an organosilicon compound characterized by a cyclohexanone ring substituted with a dimethyl(phenyl)silyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Dimethyl(phenyl)silyl)cyclohexanone typically involves the reaction of cyclohexanone with dimethyl(phenyl)silyllithium. This reaction proceeds under mild conditions, often in the presence of a suitable solvent such as tetrahydrofuran. The reaction mechanism involves the nucleophilic addition of the silyllithium reagent to the carbonyl group of cyclohexanone, forming the desired product .

Industrial Production Methods

While specific industrial production methods for 3-(Dimethyl(phenyl)silyl)cyclohexanone are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

3-(Dimethyl(phenyl)silyl)cyclohexanone can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The silyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Silanols or siloxanes.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted cyclohexanones depending on the reagent used.

Scientific Research Applications

3-(Dimethyl(phenyl)silyl)cyclohexanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Dimethyl(phenyl)silyl)cyclohexanone involves its interaction with various molecular targets. The silyl group can enhance the compound’s stability and reactivity, allowing it to participate in a range of chemical transformations. The pathways involved typically include nucleophilic addition and substitution reactions, facilitated by the electron-donating properties of the silyl group .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Trimethylsilyl)cyclohexanone
  • 3-(Dimethyl(phenyl)silyl)butanal
  • 3-(Dimethyl(phenyl)silyl)propanoic acid

Uniqueness

3-(Dimethyl(phenyl)silyl)cyclohexanone is unique due to the presence of both a cyclohexanone ring and a dimethyl(phenyl)silyl group. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for various applications in research and industry .

Properties

CAS No.

67262-98-0

Molecular Formula

C14H20OSi

Molecular Weight

232.39 g/mol

IUPAC Name

3-[dimethyl(phenyl)silyl]cyclohexan-1-one

InChI

InChI=1S/C14H20OSi/c1-16(2,13-8-4-3-5-9-13)14-10-6-7-12(15)11-14/h3-5,8-9,14H,6-7,10-11H2,1-2H3

InChI Key

QWTQHNKWTHDRBI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C1CCCC(=O)C1)C2=CC=CC=C2

Origin of Product

United States

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